molecular formula C22H27F3N2O4 B4171723 METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4171723
M. Wt: 440.5 g/mol
InChI Key: RITDZVFZQNSMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by the presence of a tert-butylbenzoyl group, an isopropyl group, a trifluoromethyl group, and a pyrrole ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. One common method includes the Claisen condensation reaction, where methyl 4-tert-butylbenzoate reacts with 4-methoxyacetophenone . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylbenzoyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include methyl 4-tert-butylbenzoate, 4-tert-butylbenzoyl chloride, and 4-tert-butylbenzoic acid . Compared to these compounds, METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a more complex structure, which imparts unique chemical properties and potential applications. The presence of the pyrrole ring and the trifluoromethyl group distinguishes it from other similar compounds, making it a valuable compound for specialized research and industrial applications.

Properties

IUPAC Name

methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O4/c1-12(2)27-13(3)16(18(29)31-7)21(19(27)30,22(23,24)25)26-17(28)14-8-10-15(11-9-14)20(4,5)6/h8-12H,1-7H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITDZVFZQNSMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1C(C)C)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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